molecular formula C12H10N2O2 B8053756 Ethyl 7-cyano-1H-indole-2-carboxylate

Ethyl 7-cyano-1H-indole-2-carboxylate

Cat. No.: B8053756
M. Wt: 214.22 g/mol
InChI Key: HNWCCGDDFQJLJX-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry Research

The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of immense importance in the scientific community. wikipedia.orgmdpi.com Its presence in the essential amino acid tryptophan, neurotransmitters like serotonin, and a multitude of alkaloids has spurred extensive research into its chemical properties and biological functions. wikipedia.orgyoutube.com In medicinal chemistry, indole derivatives are recognized for their diverse therapeutic potential, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govnih.govnih.gov The versatility of the indole ring allows for substitutions at various positions, leading to a vast chemical space for the design and synthesis of novel therapeutic agents. nih.govrsc.org

Overview of Ethyl 7-cyano-1H-indole-2-carboxylate within the Indole Ester Class

This compound (CAS Number: 157422-70-3) is a member of the indole ester class of compounds. bldpharm.com While specific academic research focusing solely on this molecule is limited, its structure suggests significant potential as a synthetic intermediate. The presence of a cyano group at the 7-position and an ethyl carboxylate at the 2-position offers multiple reactive sites for further chemical modification. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, hydrazide, or other derivatives. nih.gov This functional group tolerance makes it a valuable building block in the synthesis of more complex indole-based molecules.

Historical Context of Indole-2-Carboxylic Acid Derivatives in Synthetic Chemistry

The history of indole synthesis is rich and dates back to the 19th century with the work of Adolf von Baeyer on the dye indigo. wikipedia.org Over the years, several named reactions have become fundamental to the construction of the indole core. The Fischer indole synthesis , discovered in 1883, is arguably the most widely used method, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.comthermofisher.comwikipedia.org This method has been instrumental in the preparation of a wide variety of substituted indoles, including indole-2-carboxylates. mdpi.com

The Reissert indole synthesis provides another classical route, typically starting from an o-nitrotoluene and diethyl oxalate (B1200264) to yield an indole-2-carboxylic acid after reductive cyclization. wikipedia.orgyoutube.com This method is particularly useful for accessing indole-2-carboxylic acid derivatives. google.com

The Madelung synthesis , reported in 1912, involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org While the original conditions were harsh, modern modifications have made this a more versatile method for preparing certain substituted indoles. nih.govwikipedia.orgacs.org

These seminal synthetic strategies have been continuously refined and adapted, providing the foundation for the synthesis of complex indole derivatives, including those with cyano-substitutions.

Research Findings on Substituted Indole-2-Carboxylates

While specific data on this compound is not extensively available in peer-reviewed literature, research on analogous compounds provides valuable insights into the potential properties and reactivity of this molecule.

Properties of Selected Substituted Ethyl Indole-2-carboxylates
CompoundCAS NumberMolecular FormulaMelting Point (°C)Substitution Pattern
Ethyl 1H-indole-2-carboxylate3770-50-1C11H11NO2122-125Unsubstituted
Ethyl 7-nitro-1H-indole-2-carboxylate6960-46-9C11H10N2O4Not available7-Nitro
Ethyl 7-amino-1H-indole-2-carboxylate71056-61-6C11H12N2O21447-Amino
Ethyl 6-cyano-1H-indole-2-carboxylate104291-81-8C12H10N2O2Not available6-Cyano

The biological evaluation of indole-2-carboxamides, which can be synthesized from their corresponding esters, has shown promise. For instance, certain indole-2-carboxamide derivatives have been identified as potential antituberculosis agents. nih.gov Structure-activity relationship studies on these compounds revealed that substitutions on the indole ring, including chloro, fluoro, or cyano groups at the 4- and 6-positions, can significantly improve metabolic stability. nih.gov

Furthermore, research into the synthesis of functionalized indoles often utilizes ethyl indole-2-carboxylate (B1230498) as a starting material for N-alkylation and subsequent transformations to produce a variety of derivatives with potential pharmacological activities. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-cyano-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)10-6-8-4-3-5-9(7-13)11(8)14-10/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWCCGDDFQJLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 7 Cyano 1h Indole 2 Carboxylate and Analogs

Conventional and Modern Synthetic Routes to Indole-2-Carboxylic Acid Esters

The construction of the indole-2-carboxylic acid ester framework is a critical first step. Several classical and contemporary methods are employed to achieve this, each with its own advantages and limitations.

Esterification of 1H-Indole-2-carboxylic Acid

A straightforward and traditional method for the synthesis of ethyl indole-2-carboxylate (B1230498) is the direct esterification of 1H-indole-2-carboxylic acid. This acid-catalyzed reaction is a fundamental transformation in organic chemistry.

Commonly, the reaction is carried out by treating 1H-indole-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. orgsyn.orgresearchgate.net An alternative approach involves the conversion of the carboxylic acid to an acyl chloride intermediate using reagents like thionyl chloride, followed by reaction with ethanol. nih.gov This two-step procedure can often provide higher yields and may be preferable for substrates that are sensitive to strongly acidic conditions. nih.gov

Method Reagents Key Features Reference
Fischer Esterification1H-Indole-2-carboxylic acid, Ethanol, H₂SO₄ or HClAcid-catalyzed, equilibrium-driven reaction. orgsyn.orgresearchgate.net
Acyl Chloride Formation1H-Indole-2-carboxylic acid, Thionyl Chloride, then EthanolForms a more reactive intermediate, often leading to higher yields. nih.gov

Condensation Reactions with Isocyanoacetate Precursors

Modern synthetic strategies often utilize condensation reactions involving isocyanoacetate precursors to construct the indole (B1671886) ring system directly with the desired ester functionality at the C2 position. An improved procedure for the synthesis of indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.net This reaction can be facilitated by using an ionic liquid under controlled microwave irradiation, which offers advantages such as high product yield, short reaction times, and mild reaction conditions. researchgate.net

Multicomponent Reactions (MCRs) in Indole-2-carboxylate Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of polysubstituted indoles, including those bearing a carboxylate group at the C2 position. These reactions offer significant advantages in terms of efficiency and atom economy. For instance, a one-pot, four-component reaction has been reported for the synthesis of functionalized indole and coumarin-containing pyridine-3-carbonitrile derivatives. nih.gov

Regioselective Functionalization at the Indole C7 Position

Introducing a cyano group specifically at the C7 position of the indole nucleus presents a significant regiochemical challenge due to the inherent reactivity of other positions, particularly C3 and C2. Therefore, specialized strategies are required to achieve the desired substitution pattern.

Strategies for Introducing Cyano Groups at Indole C7

Direct C-H cyanation of the indole ring is a desirable but challenging transformation. Recent advances in catalysis have provided methods for the site-selective functionalization of indoles. For instance, rhodium-catalyzed C-H functionalization at the C7 position has been developed using a pivaloyl directing group on the indole nitrogen. researchgate.netnih.gov This strategy allows for the introduction of various functional groups, and while direct cyanation via this method is not explicitly detailed, it provides a pathway for introducing a handle at C7 that could be subsequently converted to a cyano group.

An alternative approach involves the use of a pre-functionalized starting material where a group at the 7-position can be converted to a cyano group. A procedure for the synthesis of 7-cyanoindoles from 7-formylindole has been reported. researchgate.net This method involves a cyanocarbonation/hydrogenation sequence and is scalable to produce multigram quantities. researchgate.net

Electrochemical methods have also been developed for the site-selective C-H cyanation of indoles using trimethylsilyl cyanide (TMSCN) as the cyanide source. organic-chemistry.org While this method primarily targets the C2 and C3 positions, modifications in substrate or reaction conditions could potentially influence the regioselectivity towards the C7 position. organic-chemistry.org

Strategy Key Features Reference
Directed C-H FunctionalizationUse of a directing group (e.g., N-pivaloyl) to guide a metal catalyst (e.g., Rhodium) to the C7 position for subsequent functionalization. researchgate.netnih.gov
Conversion of a PrecursorSynthesis from a 7-substituted indole, such as 7-formylindole, which is then converted to the cyano group. researchgate.net
Electrochemical CyanationDirect cyanation of the indole C-H bond using an electrochemical approach, though regioselectivity for C7 may require optimization. organic-chemistry.org

Precursor Chemistry for 7-Substituted Indole Systems

The synthesis of Ethyl 7-cyano-1H-indole-2-carboxylate often relies on the construction of an indole ring that already contains a substituent at the 7-position, which can either be the cyano group itself or a precursor that can be readily converted to it. The Fischer indole synthesis is a versatile method that can be adapted for this purpose. thermofisher.comalfa-chemistry.com By starting with an appropriately substituted phenylhydrazine (B124118), one can construct a 7-substituted indole. For example, the reaction of a 2-substituted aniline (B41778) with a suitable carbonyl compound can lead to the formation of a 7-substituted indole-2-carboxylate.

The Reissert indole synthesis provides another route to substituted indoles. wikipedia.orgresearchgate.net This method involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization. wikipedia.orgresearchgate.net By using a starting material with a substituent at the appropriate position on the benzene (B151609) ring, a 7-substituted indole-2-carboxylic acid can be obtained, which can then be esterified.

Green Chemistry Approaches in Indole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to minimize environmental impact and enhance efficiency. benthamdirect.com These approaches often involve the use of alternative energy sources, greener solvents, and catalytic systems to reduce waste and energy consumption. nih.govtandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comnih.gov When combined with ionic liquids as reaction media, this technique offers a synergistic effect, as ionic liquids can efficiently absorb microwave energy. scielo.br

An improved procedure for synthesizing indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in the presence of an ionic liquid, 1-methyl-3-butylimidazolium hydroxide ([bmim]OH), under controlled microwave irradiation. scielo.brresearchgate.net This method provides excellent yields and benefits from mild reaction conditions and a straightforward workup. scielo.br For instance, a microwave-assisted, regioselective Friedel–Crafts acylation of 5-bromoindole has been successfully carried out under solvent-free conditions using a metal triflate catalyst dissolved in an ionic liquid. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis in Ionic Liquids

FeatureConventional HeatingMicrowave-Assisted Synthesis in Ionic Liquids
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Solvent Use Often requires high-boiling, toxic solventsIonic liquids can be recycled
Yield VariableGenerally high to excellent
Byproduct Formation Can be significantOften reduced

This table provides a generalized comparison based on literature findings.

Transition metal catalysis is a cornerstone of modern organic synthesis, offering highly efficient and selective routes to complex molecules like indoles. Palladium-catalyzed reactions, in particular, have been extensively developed for indole synthesis. mdpi.com These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds through processes like cross-coupling and cyclization reactions. mdpi.com

One prominent strategy is the palladium-catalyzed Sonogashira coupling of 2-haloanilines with terminal alkynes, followed by an intramolecular cyclization to form the indole ring. mdpi.com This approach allows for the synthesis of a wide variety of substituted indoles with good functional group tolerance. mdpi.com Other transition metals, such as rhodium, ruthenium, and copper, have also been employed in catalytic systems for indole synthesis, each offering unique reactivity and selectivity profiles. tandfonline.com For example, rhodium(III)-catalyzed C-H activation and cyclization of N-nitrosoanilines with sulfoxonium ylides provides a one-pot synthesis of indole derivatives. tandfonline.com

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. scispace.com The classical Fischer indole synthesis, a widely used method, has been successfully adapted to solvent-free conditions. scispace.combrieflands.com This involves heating a mixture of an arylhydrazine, a ketone or aldehyde, and an acid catalyst without any solvent, followed by a simple workup. scispace.com

Other environmentally friendly approaches include the use of water as a solvent and the development of metal-free catalytic systems. beilstein-journals.orgsci-hub.se For instance, a metal-free cyclocondensation reaction between arylhydrazines and nitroalkenes has been developed for the synthesis of substituted indoles at room temperature using a combination of iodine and diethyl phosphite. sci-hub.se

Derivatization Strategies for this compound

The functional groups present in this compound, namely the indole nitrogen, the ester moiety, and the cyano group, provide multiple handles for further chemical modification to generate a library of analogs with potentially diverse biological activities.

The nitrogen atom of the indole ring can be readily functionalized through alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents in the presence of a base. mdpi.comresearchgate.net For example, the reaction of ethyl indol-2-carboxylate with alkyl halides in the presence of aqueous potassium hydroxide in acetone affords the corresponding N-alkylated products in excellent yields. mdpi.com Palladium-catalyzed N-allylation has also been shown to proceed smoothly, providing N-allylated indoles with high regioselectivity and enantioselectivity. mdpi.com

N-acylation of indoles typically requires the use of activated carboxylic acid derivatives like acid chlorides or anhydrides. clockss.org However, a direct N-acylation of indole with carboxylic acids has been developed using boric acid as a catalyst in a high-boiling solvent like mesitylene. clockss.org

Table 2: Reagents for N-Alkylation and Acylation of Indoles

ReactionReagent/CatalystConditions
N-Alkylation Alkyl halide, aq. KOHAcetone, 20°C
N-Alkylation Allylic carbonate, Pd catalyst-
N-Acylation Carboxylic acid, Boric acidMesitylene, reflux

This table summarizes common reagents and conditions for the N-functionalization of indoles.

The ester group at the C-2 position of the indole ring is a versatile functional group that can be converted into a variety of other functionalities. One common transformation is hydrazinolysis, which involves reacting the ester with hydrazine hydrate to form the corresponding carbohydrazide. mdpi.comresearchgate.net This reaction is typically carried out by refluxing the ester in an alcoholic solvent with an excess of hydrazine hydrate. researchgate.net The resulting indol-2-carbohydrazide can then serve as a key intermediate for the synthesis of more complex heterocyclic systems, such as thiazoles and triazoles, through condensation and cyclization reactions. mdpi.comresearchgate.net

Cross-Coupling Reactions for Further Functionalization of Cyanoindoles

The strategic functionalization of the cyanoindole scaffold is crucial for the development of novel compounds with tailored electronic and steric properties. Cross-coupling reactions have emerged as a powerful and versatile tool for the late-stage modification of the indole core, allowing for the introduction of a wide array of substituents. This is particularly relevant for derivatives of this compound, where further diversification can lead to compounds with enhanced biological activity or material properties.

Palladium-catalyzed cross-coupling reactions are among the most widely explored and applied methods for the functionalization of indoles. researchgate.net These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netunl.pt

A notable application of these methodologies is the functionalization of 3-iodo-indole-2-carbonitrile derivatives. mdpi.com The presence of the iodine atom at the C3 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of these derivatives with different boronic acids allows for the introduction of aryl and heteroaryl moieties at the C3 position. Similarly, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Stille coupling with organostannanes have been successfully employed to generate a diverse library of polysubstituted indole-2-carbonitriles. mdpi.com

The following table summarizes the outcomes of different cross-coupling reactions on 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives, showcasing the versatility of this approach. mdpi.com

Reaction Type Coupling Partner Catalyst System Product Type Yield (%)
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / PPh₃ / K₂CO₃3-Aryl-1-benzyl-1H-indole-2-carbonitrileGood to Excellent
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuI / Et₃N1-Benzyl-3-(alkynyl)-1H-indole-2-carbonitrileGood to Excellent
HeckAlkenePd(OAc)₂ / KOAc / n-Bu₄NCl1-Benzyl-3-(alkenyl)-1H-indole-2-carbonitrile81-92
StilleOrganostannanePd(PPh₃)₄1-Benzyl-3-(aryl/alkenyl)-1H-indole-2-carbonitrileModerate to Good

This table is a representation of typical yields reported for these reaction types.

These cross-coupling strategies offer a modular approach to the synthesis of highly functionalized cyanoindoles, starting from a common intermediate. The ability to introduce a wide range of substituents at specific positions of the indole ring is of paramount importance for structure-activity relationship (SAR) studies in medicinal chemistry and for the fine-tuning of material properties.

Selective Functionalization at Other Indole Ring Positions (e.g., C3)

While the C7 position of the indole ring in the parent compound is functionalized with a cyano group, selective modification of other positions, particularly the electronically rich C3 position, is a key strategy for generating structural diversity. The functionalization of the C3 position of indole is a central aspect of modern organic synthesis, providing access to a wide variety of synthetically and biologically valuable derivatives. researchgate.net

Recent advancements in synthetic methodology have provided numerous approaches for the selective functionalization of the indole C3 position, moving beyond classical electrophilic substitution reactions. These methods include transition metal-catalyzed C-H functionalization and metal-free approaches. researchgate.netnih.gov

One innovative strategy involves a catalyst-controlled, site-selective C-H activation/functionalization of 3-acyl indoles. nih.gov In this approach, an amide directing group can undergo a 1,2-acyl translocation in the presence of a Rh(I)/Ag(I) co-catalyst system to achieve cross-coupling at the C3 position. nih.gov Conversely, using an Ir(III)/Ag(I) catalyst system with the same starting material can direct functionalization to the C2 position. nih.gov

Metal-free methods have also gained significant attention due to their cost-effectiveness and reduced environmental impact. researchgate.net For example, a metal-free C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been developed. chemrxiv.org This reaction proceeds in moderate to high yields and is applicable to a range of functionalized indoles. chemrxiv.org

The following table highlights different methodologies for the selective functionalization of the indole C3 position.

Methodology Reagents/Catalyst Functional Group Introduced Key Features
Catalyst-Controlled C-H FunctionalizationRh(I)/Ag(I) or Ir(III)/Ag(I) with a directing groupVaries with coupling partnerSite-selectivity is catalyst-dependent (C2 vs. C3). nih.gov
Metal-Free C3-AlkylationCs₂CO₃/oxone®Alkyl groups from α-heteroaryl-substituted methyl alcoholsAvoids the use of transition metals. chemrxiv.org
Bimetallic Catalysis[Ir(COD)(SnCl₃)Cl(µ-Cl)]₂Amines, triheteroarylmethanesReaction of electron-rich indoles with aldimines. ucsb.edu
Michael-type CyclizationBase-catalyzedForms a new ring fused at the C3-C4 positionsIntramolecular reaction leading to tricyclic indole structures. beilstein-journals.org

The development of these selective functionalization methods is crucial for the synthesis of complex indole alkaloids and novel pharmaceutical agents. The ability to precisely control the position of new substituents on the indole ring allows for the systematic exploration of chemical space and the optimization of molecular properties.

Spectroscopic and Structural Elucidation of Ethyl 7 Cyano 1h Indole 2 Carboxylate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, a detailed molecular structure can be constructed.

The ¹H NMR spectrum of ethyl 7-cyano-1H-indole-2-carboxylate is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the ethyl ester group, and the N-H proton. The introduction of a strong electron-withdrawing cyano group at the C-7 position significantly influences the chemical shifts of the adjacent aromatic protons.

The protons of the ethyl group will appear as a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) are expected to resonate further downfield due to the deshielding effect of the adjacent oxygen atom, while the methyl protons (-CH₃) will appear more upfield.

The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The proton at the C-3 position of the indole ring is expected to appear as a singlet.

The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-6) will exhibit chemical shifts and coupling patterns influenced by the C-7 cyano group. The cyano group's anisotropic effect and electron-withdrawing nature will likely cause a downfield shift for these protons compared to the unsubstituted ethyl 1H-indole-2-carboxylate. Specifically, H-6, being ortho to the cyano group, would experience the most significant deshielding. The coupling between these adjacent protons will result in doublet, triplet, or doublet of doublets patterns, which are crucial for their definitive assignment.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH> 11.0br s-
H-3~7.2 - 7.5s-
H-4~7.8 - 8.1d~8.0
H-5~7.2 - 7.5t~7.5 - 8.0
H-6~7.6 - 7.9d~7.5
-OCH₂CH₃~4.3 - 4.5q~7.1
-OCH₂CH₃~1.3 - 1.5t~7.1

Note: These are predicted values based on the analysis of related indole derivatives. Actual values may vary.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 160-165 ppm. The carbon of the cyano group will also appear in the downfield region, usually around 115-120 ppm. The carbons of the ethyl group will have characteristic shifts, with the methylene carbon (-OCH₂) around 60-65 ppm and the methyl carbon (-CH₃) in the upfield region, around 14-16 ppm.

The indole ring carbons will resonate in the aromatic region (approximately 100-140 ppm). The C-2 carbon, being attached to the carboxylate group, will be significantly deshielded. The C-7 carbon, bearing the electron-withdrawing cyano group, will also be shifted downfield. The remaining carbons (C-3, C-3a, C-4, C-5, C-6, and C-7a) will have chemical shifts influenced by their position relative to the substituents and the nitrogen atom. For instance, in related substituted indole-2-carboxylates, the indole carbons typically resonate between δ 103.0 and 138.0 ppm. biosynth.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C-2128 - 132
C-3105 - 110
C-3a127 - 130
C-4120 - 125
C-5123 - 128
C-6125 - 130
C-7105 - 110
C-7a135 - 140
C≡N115 - 120
-OCH₂CH₃60 - 65
-OCH₂CH₃14 - 16

Note: These are predicted values based on the analysis of related indole derivatives.

To unambiguously assign the ¹H and ¹³C NMR signals, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the proton signals of H-3, H-4, H-5, and H-6 to their corresponding carbon atoms (C-3, C-4, C-5, and C-6), as well as the ethyl protons to their respective carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound (C₁₂H₁₀N₂O₂), the expected exact mass is approximately 214.0742 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, an ESI-HRMS experiment would be expected to show a prominent [M+H]⁺ ion at m/z corresponding to the exact mass of C₁₂H₁₁N₂O₂⁺. This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds. In studies of similar indole derivatives, HRMS has been used to confirm the calculated elemental compositions. orgsyn.org

A key fragmentation pathway would likely involve the loss of the ethoxy group (-OCH₂CH₃) or ethylene (B1197577) from the ester, leading to significant fragment ions. The stability of the indole ring would likely result in it remaining intact during initial fragmentation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹ is characteristic of the nitrile (cyano) group.

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl group of the ester.

C=C Stretches: Aromatic C=C stretching vibrations from the indole ring will appear in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the ester group will give rise to absorptions in the 1000-1300 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Indole N-HStretch3300 - 3500Medium, Sharp
Aromatic C-HStretch> 3000Medium to Weak
Aliphatic C-HStretch< 3000Medium to Weak
Cyano C≡NStretch2220 - 2260Medium, Sharp
Ester C=OStretch1700 - 1730Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium to Strong
Ester C-OStretch1000 - 1300Strong

Note: These are predicted values based on the analysis of related indole derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal. This technique is invaluable for understanding the intermolecular forces that govern the packing of molecules in the solid state and the preferred conformations of flexible parts of a molecule.

The crystal packing of indole derivatives is often characterized by specific, directional intermolecular interactions. In the case of ethyl 1H-indole-2-carboxylate, a closely related compound, the molecular packing is described as a herringbone pattern. researchgate.netnih.gov This arrangement is primarily dictated by hydrogen bonds between the indole N-H group and the keto oxygen atom of the ester, forming centrosymmetric dimers. researchgate.netnih.gov These dimers are characterized by an R²₂(10) ring motif, a common feature in such systems. nih.gov

For derivatives with additional functional groups, such as a nitro group, other interactions become significant. For example, in (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, the crystal cohesion is ensured by N—H···O and C—H···O hydrogen bonds. nih.gov Furthermore, π-π interactions between the phenyl rings of the indole system contribute to the stability of the crystal lattice, with intercentroid distances of approximately 3.499 (2) Å. nih.gov

A summary of intermolecular interactions observed in related indole-2-carboxylate (B1230498) derivatives is presented in the table below.

Compound/DerivativeIntermolecular Interaction Type
Ethyl 1H-indole-2-carboxylateN—H···O hydrogen bonds (forming R²₂(10) ring motifs)
(Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoateN—H···O and C—H···O hydrogen bonds, π-π interactions
Guanidinium-carboxylate zwitterions from ethyl 7-amino-1H-indole-2-carboxylateHydrogen bonding and π-π interactions

The indole ring system itself is generally planar. In (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, the indole ring is reported to be almost planar, with a maximum deviation from the mean plane of only 0.006 (2) Å. nih.gov Similarly, the molecule of ethyl 1H-indole-2-carboxylate is described as nearly planar. nih.gov

The orientation of the ethyl ester group relative to the indole ring is a key conformational feature. In the case of (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, the mean plane of the ethyl acetate (B1210297) group is nearly perpendicular to the indole ring, with a dihedral angle of 87.02 (4)°. nih.gov This perpendicular arrangement can be attributed to steric hindrance and the optimization of electronic interactions.

The planarity and dihedral angles are critical parameters determined through X-ray crystallography, and for this compound, similar conformational behavior would be anticipated. The planarity of the indole core would likely be maintained, while the orientation of the ethyl carboxylate group would be influenced by the steric and electronic effects of the adjacent cyano group.

The table below summarizes key conformational data for related indole derivatives.

Compound/DerivativeIndole Ring Planarity (max deviation)Dihedral Angle (Indole Ring to Ester Group)
(Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate0.006 (2) Å87.02 (4)°
Ethyl 1H-indole-2-carboxylateNearly planarNot specified

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the fundamental electronic properties and geometric structure of a molecule. These methods are crucial for understanding its stability, reactivity, and spectroscopic characteristics.

While specific Density Functional Theory (DFT) studies focusing exclusively on Ethyl 7-cyano-1H-indole-2-carboxylate are not extensively detailed in the available literature, research on the parent compound, Ethyl 1H-indole-2-carboxylate, provides foundational insights. A study utilized the B3LYP/6-311++G(d,p) basis set to compute the optimized molecular parameters. ijrar.org

In this analysis of the parent compound, the fusion of the benzene (B151609) and pyrrole (B145914) rings, along with the presence of the ethyl carboxylate group, dictates the molecule's geometry. For instance, the C2-C10 bond length is noted to be elongated (1.465 Å) due to the electron-withdrawing nature of the carboxylic group. ijrar.org The bond angles around the C2 atom sum to 360.0°, confirming its sp2 hybridization. ijrar.org The introduction of a cyano group at the C-7 position, an electron-withdrawing group, would be expected to further influence the electron distribution and geometry of the indole (B1671886) ring system, though specific calculations are needed to quantify these effects. The indole molecule itself is a bicyclic aromatic compound composed of a benzene ring fused to a five-membered pyrrole ring. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for the Parent Compound, Ethyl 1H-indole-2-carboxylate (EI2C) Calculated using the B3LYP/6-311++G(d,p) basis set.

ParameterBond Length (Å)Bond Angle (°)
C2-C101.465-
C10-O111.216-
C4-C91.426-
N1-C2-C3-109.29
N1-C2-C10-132.3
C3-C2-C10-118.41

Source: IJRAR.org ijrar.org

Computational methods are also used to predict spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. For the parent compound, Ethyl 1H-indole-2-carboxylate, vibrational characteristics have been investigated using FT-IR and FT-Raman spectroscopy, supported by computational analysis. ijrar.org

While a specific predicted spectrum for this compound is not available, NMR data for related indole-2-carboxylate (B1230498) derivatives have been published. nih.govmdpi.com These data show typical chemical shifts for protons and carbons in the indole scaffold and its substituents, which serve as a useful reference for characterizing new analogues. For example, the ethoxy group protons (-OCH2CH3) typically appear around δ 1.30 and 4.30 ppm in 1H-NMR spectra, with the corresponding carbons at approximately δ 15.0 and 61.0 ppm in 13C-NMR spectra. mdpi.com

Table 2: Representative 1H and 13C NMR Chemical Shifts for Substituted Ethyl 1H-indole-2-carboxylate Derivatives

CompoundKey 1H NMR Signals (δ, ppm)Key 13C NMR Signals (δ, ppm)
Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate 11.21 (s, 1H, NH), 7.53-6.82 (m, Ar-H), 4.31 (q, 2H, OCH2), 3.70 (s, 3H, OCH3), 1.31 (t, 3H, CH3)162.46 (C=O), 154.07, 138.30, 60.39 (OCH2), 55.72 (OCH3), 14.91 (CH3)
Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate 11.68 (s, 1H, NH), 7.51-6.78 (m, Ar-H), 4.32 (q, 2H, OCH2), 1.30 (t, 3H, CH3)162.21 (C=O), 141.68, 136.21, 60.93 (OCH2), 14.69 (CH3)
Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate 11.41 (s, 1H, NH), 7.73-6.85 (m, Ar-H), 4.29 (q, 2H, OCH2), 1.27 (t, 3H, CH3)162.13 (C=O), 158.74 (d, J=237.9 Hz), 136.42, 60.57 (OCH2), 14.75 (CH3)

Source: PubMed Central nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor.

The indole-2-carboxylic acid scaffold has been extensively studied as a potential inhibitor of various enzymes. A primary target of interest is HIV-1 integrase , an essential enzyme for viral replication. nih.govnih.govnih.gov Derivatives of indole-2-carboxylic acid have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov The core structure is designed to chelate metal ions within the enzyme's active site. nih.govresearchgate.net

While docking studies specifically for the 7-cyano derivative are not detailed, the general class of compounds has been evaluated. There is also mention of 7-nitro-1H-indole-2-carboxylic acid derivatives being investigated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), another important therapeutic target. researchgate.net No specific docking information against PqsR was found in the provided search results.

Molecular docking studies on indole-2-carboxylic acid derivatives have successfully elucidated their binding mode within the active site of HIV-1 integrase. A critical interaction involves the indole core and the C2 carboxyl group chelating two Mg2+ ions, which are essential cofactors for the enzyme's function. nih.govnih.gov

Further structural optimizations have shown that modifications to the indole ring can enhance binding affinity. For example, introducing a long branch at the C3 position allows the molecule to extend into a nearby hydrophobic cavity, forming interactions with key amino acid residues like Tyr143 and Asn117. nih.gov Similarly, substitutions at the C6 position, such as a halogenated benzene ring, can form π–π stacking interactions with viral DNA bases like dC20. nih.govresearchgate.net These findings highlight the importance of specific residues in stabilizing the ligand-protein complex.

Table 3: Key Interactions of Indole-2-Carboxylate Derivatives with HIV-1 Integrase

Interacting Moiety of LigandInteracting Residue/Component in Active SiteType of InteractionReference
Indole core and C2 carboxyl groupTwo Mg2+ ionsMetal Chelation nih.gov, nih.gov
C3 long branch substituentTyr143, Asn117Hydrophobic Interaction nih.gov
C6 halogenated benzene substituentViral DNA (dC20)π–π Stacking nih.gov, researchgate.net

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. For the indole-2-carboxylic acid scaffold, SAR studies have been crucial in optimizing its potency as an HIV-1 integrase inhibitor. nih.gov

Research has demonstrated that the inhibitory activity of these compounds can be significantly modulated by substitutions on the indole core. Key findings from SAR studies include:

C3 Position: Introducing a long branch at this position can enhance interactions with a hydrophobic pocket near the active site, boosting inhibitory effects. nih.gov

C6 Position: The addition of a C6-halogenated benzene ring has been shown to increase inhibitory activity against HIV-1 integrase. nih.gov

C2 Position: The carboxyl group at C2 is critical for the metal-chelating mechanism, a common feature among integrase inhibitors. nih.govnih.gov

These insights, derived from synthesizing and testing a series of derivatives, guide the rational design of new compounds with improved efficacy. While specific predictive QSAR models for this compound were not identified, the established SAR for the broader class of indole-2-carboxylates provides a strong foundation for future predictive modeling and development.

Computational Approaches to Understand Structural Determinants of Biological Activity

The biological activity of indole-2-carboxylate derivatives is intrinsically linked to their three-dimensional structure and the electronic nature of their substituents. Computational methods are instrumental in elucidating these structure-activity relationships (SAR).

Studies on substituted indole-2-carboxylates have revealed that the nature and position of substituents on the indole ring significantly influence their biological profiles. For instance, in the context of HIV-1 integrase inhibition, the indole core and the C2 carboxyl group are crucial for chelating with magnesium ions in the enzyme's active site. nih.gov The addition of various substituents at other positions can further enhance binding affinity and efficacy.

Computational techniques such as Density Functional Theory (DFT) can be employed to calculate the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and other electronic descriptors. These calculations can provide insights into the reactivity and interaction potential of this compound. For example, the electrostatic potential map would indicate regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack, as well as hydrogen bond donor and acceptor sites.

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its behavior in a biological environment, such as in the presence of a target protein or a lipid bilayer.

Ligand-Based and Structure-Based Drug Design Principles Applied to Indole-2-carboxylates

Both ligand-based and structure-based drug design strategies have been successfully applied to the development of indole-2-carboxylate derivatives as therapeutic agents for various diseases.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the analysis of a set of molecules known to be active. Pharmacophore modeling is a key technique in this approach. For indole-2-carboxylates, a pharmacophore model might include features such as a hydrogen bond acceptor (the carboxylate oxygen), a hydrogen bond donor (the indole NH), an aromatic ring, and specific hydrophobic or electronic features contributed by substituents like the cyano group. By comparing the structure of this compound to such a pharmacophore, its potential for a specific biological activity could be predicted.

Quantitative Structure-Activity Relationship (QSAR) studies represent another ligand-based approach. By correlating the biological activity of a series of indole-2-carboxylate derivatives with their physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors), a mathematical model can be developed to predict the activity of new, unsynthesized compounds.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is available, structure-based drug design becomes a powerful tool. Molecular docking is a primary technique used to predict the binding mode and affinity of a ligand within the active site of a protein.

For instance, in the design of HIV-1 integrase inhibitors, docking studies have shown that the indole-2-carboxylate scaffold can effectively fit into the active site and interact with key amino acid residues and essential metal ions. nih.gov If the target for this compound were known, docking simulations could be performed to visualize its binding orientation and interactions. These simulations would reveal whether the 7-cyano group makes favorable contacts with the protein, for example, through hydrogen bonding or by occupying a specific hydrophobic pocket. Such insights are invaluable for optimizing the lead compound to improve its potency and selectivity.

The integration of both ligand-based and structure-based approaches often leads to the most successful drug discovery campaigns. Initial hits from screening or ligand-based design can be further refined and optimized using detailed structural information from X-ray crystallography or cryo-electron microscopy coupled with molecular modeling.

Biological Activity Profiling and Mechanistic Insights of Substituted Indole 2 Carboxylates

Target-Specific Enzyme Inhibition Studies

Inhibition of HIV-1 Integrase Strand Transfer Activity

Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgmdpi.comnih.govnih.govnih.govresearchgate.net The integrase enzyme is a crucial component of the HIV replication cycle, responsible for inserting the viral DNA into the host cell's genome, and it represents a key target for antiretroviral therapy. mdpi.comnih.gov The inhibitory mechanism of indole-2-carboxylic acid derivatives involves the chelation of two magnesium ions within the active site of the integrase, a critical interaction for blocking its function. mdpi.comnih.gov

While direct studies on ethyl 7-cyano-1H-indole-2-carboxylate are not extensively available, research on related derivatives provides significant insights into the structure-activity relationships (SAR) governing their anti-HIV-1 integrase activity. For instance, optimizations at the C2, C3, and C6 positions of the indole (B1671886) core have been shown to significantly enhance the inhibitory effect. mdpi.comnih.gov The introduction of a halogenated benzene (B151609) ring at the C6 position can lead to beneficial π-π stacking interactions with the viral DNA. nih.gov Furthermore, the addition of a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site of the integrase. mdpi.com

One study reported that the parent indole-2-carboxylic acid inhibited the strand transfer activity of integrase with an IC₅₀ value of 32.37 μM. researchgate.net Through structural optimizations, a derivative, compound 17a , which features a halogenated benzene ring at C6, demonstrated a markedly improved IC₅₀ value of 3.11 μM. nih.govresearchgate.net Further modifications led to the development of derivative 20a , which exhibited a potent IC₅₀ of 0.13 μM. mdpi.com These findings underscore the potential of the indole-2-carboxylate (B1230498) scaffold in the design of novel HIV-1 integrase inhibitors.

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

Compound Description IC₅₀ (µM)
Indole-2-carboxylic acid Parent compound 32.37 researchgate.net
17a C6-halogenated benzene derivative 3.11 nih.govresearchgate.net

| 20a | C3 long branch derivative | 0.13 mdpi.com |

Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for glucose production in the liver. nih.gov Inhibition of FBPase is a therapeutic strategy for managing type 2 diabetes by controlling excessive hepatic glucose output. nih.gov Indole-2-carboxylic acid derivatives have been identified as allosteric inhibitors of FBPase, binding to the AMP allosteric site. nih.govdoi.org

The substituent at the 7-position of the indole ring plays a critical role in the inhibitory activity. nih.gov Studies on a series of 7-substituted indole-2-carboxylic acids have shown that an electron-withdrawing group is favorable for potency. nih.gov Specifically, 7-nitro derivatives consistently exhibit greater inhibitory activity compared to their 7-chloro counterparts. nih.gov For example, a 7-nitro substituted derivative showed an IC₅₀ value in the range of 0.10–0.47 μM. nih.gov The substitution of the nitro or chloro group with an acetylamino or a methyl group resulted in a complete loss of inhibitory activity. nih.gov

While no direct inhibitory data for this compound on FBPase is available, the cyano group, being electron-withdrawing, suggests that this compound could potentially exhibit inhibitory activity. The esterification of the 2-carboxylic acid, however, has been shown to result in no inhibitory activity, indicating the free carboxylic acid is crucial for binding to FBPase. doi.org

Table 2: FBPase Inhibitory Activity of 7-Substituted Indole-2-Carboxylic Acid Derivatives

7-Substituent IC₅₀ Range (µM)
Nitro 0.10 - 0.47 nih.gov
Chloro Less potent than nitro derivatives nih.gov
Acetylamino Inactive nih.gov
Methyl Inactive nih.gov

Kinase Inhibition Profiles

The indole scaffold is a common feature in many kinase inhibitors, and indole-2-carboxylate derivatives have been investigated for their potential to inhibit various kinases involved in cell signaling pathways, which are often dysregulated in diseases like cancer. nih.govnih.govtandfonline.comnih.gov

Derivatives of indole-2-carboxamide have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy. rsc.org In one study, 5-substituted-3-ethylindole-2-carboxamides demonstrated significant antiproliferative activity against several cancer cell lines, with the most potent compounds exhibiting GI₅₀ values as low as 37 nM. rsc.org The most active of these compounds inhibited EGFR with IC₅₀ values in the range of 85 nM to 124 nM. rsc.org

Furthermore, indole-based tyrphostin derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key target in angiogenesis and cancer. nih.gov Molecular docking studies have suggested that these compounds can act as potent kinase inhibitors. nih.gov While specific kinase inhibition data for this compound is not available, the general activity of the indole-2-carboxylate class of compounds suggests that it could be a starting point for the design of novel kinase inhibitors.

Table 3: Kinase Inhibitory Activity of Selected Indole Derivatives

Compound Class Target Kinase Activity
5-substituted-3-ethylindole-2-carboxamides EGFR IC₅₀ = 85 - 124 nM rsc.org

Receptor Antagonism Studies

Glycine-binding Site Antagonism

Indole-2-carboxylic acid (I2CA) and its derivatives are known to act as competitive antagonists at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, and its potentiation by glycine (B1666218) is a key modulatory mechanism. nih.gov Antagonists of this site are valuable tools for studying the physiological and pathological roles of the NMDA receptor. nih.gov

Research has shown that I2CA can competitively inhibit the potentiation of NMDA-gated currents by glycine. nih.gov Structure-activity relationship studies have indicated that substitutions on the indole ring, particularly at the 5 and 6 positions with halogens, can yield potent antagonists. nih.gov The specific antagonism of the glycine site by these compounds makes them important for investigating the role of glycine in processes such as excitotoxicity and synaptic plasticity. nih.gov There is no specific data available for the activity of this compound at the glycine-binding site.

Toll-Like Receptor 4 (TLR4) Ligand Interactions

Toll-Like Receptor 4 (TLR4) is a key component of the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs). nih.gov Modulation of TLR4 signaling is a therapeutic target for various inflammatory and autoimmune diseases.

Some indole derivatives have been shown to interact with TLR4. For example, indole-3-acetic acid (IAA), a metabolite produced by intestinal microbiota, has been suggested to be a novel ligand for TLR4. nih.gov Studies have shown that IAA can influence the expression of TLR4-regulated genes like TNFα and CYP1A1 in a cell culture model. nih.gov While there is no direct evidence of this compound interacting with TLR4, the general ability of indole structures to modulate this receptor suggests a potential area for future investigation.

Antimicrobial and Antiparasitic Activity Investigations

The indole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of antimicrobial and antiparasitic properties.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in many parts of the world. mdpi.com Research into new therapeutic agents has identified indole derivatives as a promising area of investigation. A study focused on the optimization of 1H-indole-2-carboxamides, which are structurally related to this compound, revealed their potential as anti-Trypanosoma cruzi agents. mdpi.combldpharm.com

Through phenotypic screening against the intracellular amastigote forms of T. cruzi, several indole-containing compounds were identified as having moderate in vitro potency. mdpi.com Medicinal chemistry efforts to improve metabolic stability and solubility led to the synthesis and testing of a range of analogues. While many of the synthesized compounds showed limited plasma exposure, some demonstrated significant antiparasitic activity in both acute and chronic mouse models of Chagas disease. mdpi.com

Optimization studies of these indole-2-carboxamides showed that substitutions at various positions on the indole ring influenced their activity. For instance, certain analogues with modifications at the 5' and 7' positions were synthesized and evaluated. nih.gov Although the optimization of this particular series was eventually halted due to unfavorable pharmacokinetic properties, the findings underscore the potential of the indole-2-carboxylate scaffold in the development of anti-T. cruzi therapies. mdpi.com

Table 1: Anti-Trypanosoma cruzi Activity of Selected Indole-2-Carboxamide Derivatives

Compound T. cruzi intracellular amastigote potency (pEC50) Cytotoxicity (Vero cells)
Indole Hit 1 >5.5 >10-fold selectivity
Indole Hit 2 >5.5 >10-fold selectivity
Indole Hit 3 >5.5 >10-fold selectivity

Data from a high-content screening of a commercial library of small drug-like molecules. mdpi.com

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel anti-tubercular drugs. nih.gov Indole-2-carboxamides and other indole derivatives have been explored as potential candidates. In one study, a series of indole-2-carboxamides were designed and synthesized to target the Mycobacterium membrane protein large (MmpL3). nih.gov Several of these compounds exhibited inhibitory activity against M. tuberculosis H37Rv. nih.gov

Similarly, various substituted indolizine-1-carboxylates, which share a bicyclic heteroaromatic core with indoles, have been screened for their anti-tubercular activity. nih.govrsc.org Certain derivatives showed activity against the H37Rv strain of M. tuberculosis. nih.govrsc.org The antibacterial potential of indole derivatives extends beyond mycobacteria. For instance, certain ethyl 7-amino-3-benzoyl-2-methylindolizine-1-carboxylate derivatives have demonstrated potent activity against various bacteria. sigmaaldrich.com Furthermore, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited broad-spectrum antibacterial activity, in some cases exceeding that of ampicillin (B1664943) and streptomycin. calpaclab.com

Table 2: In Vitro Anti-tubercular Activity of Selected Indolizine Derivatives

Compound Functional Groups Activity against M. tuberculosis H37Rv
2a Various Active
2b Various Active
2c Various Active
2d Various Inactive

Qualitative activity determined by an agar (B569324) dilution method. nih.gov

The indole scaffold is also associated with antifungal properties. nih.govresearchgate.net Research on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives has shown their potential as antifungal agents. These compounds displayed good to excellent activity against a panel of pathogenic fungi, with some derivatives being particularly potent. calpaclab.com The mechanism of their antifungal action is thought to involve the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). calpaclab.com

Modulation of Cellular Pathways

Indole derivatives have been shown to modulate various cellular pathways, leading to a range of biological effects, including antitumor, anti-inflammatory, and antioxidant activities.

The indole ring is a key structural component in many compounds with anticancer properties. mdpi.com Several indole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. researchgate.netmdpi.com For example, a series of N-(substituted benzyl)-1H-indole-2-carboxamides were synthesized and evaluated for their cytotoxicity against various cancer cell lines, with some compounds showing significant anti-proliferative effects. researchgate.net The proposed mechanism for some of these compounds involves the induction of apoptosis. researchgate.net

In the context of inflammation, indole derivatives have also shown promise. researchgate.net Certain indole-2-one and 7-aza-2-oxindole derivatives, designed based on the structure of the anti-inflammatory drug tenidap, have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. researchgate.net Some of these compounds also suppressed the expression of COX-2 and iNOS, key enzymes in the inflammatory cascade. researchgate.net Ethyl indole-2-carboxylate itself has been implicated as a reactant for the preparation of inhibitors of p38 MAP kinase, a key player in inflammatory responses. sigmaaldrich.com

A number of indole derivatives have been reported to possess antioxidant properties. unife.it Specifically, N-substituted indole-2-carboxylic acid esters have been investigated for their ability to scavenge reactive oxygen species (ROS) such as hydroxyl radicals and superoxide (B77818) anion radicals, as well as to quench singlet oxygen. nih.gov Many of the tested indole esters demonstrated effective antioxidative capabilities. nih.gov

Table 3: Antioxidant Activity of Selected Indole Derivatives

Compound Type Assay Activity
N-substituted indole-2-carboxylic acid esters Hydroxyl radical scavenging 8-93% scavenging
N-substituted indole-2-carboxylic acid esters Superoxide anion radical scavenging >60% inhibition by some compounds
Arylidene-1H-indole-2-carbohydrazones DPPH radical scavenging Varied, dependent on substitution

Data from in vitro studies. unife.itnih.gov

Structure-Activity Relationships (SAR) in Biological Systems

The indole scaffold is a highly privileged structure in medicinal chemistry, recognized for its ability to interact with a multitude of biological receptors and enzymes. chula.ac.thnih.govresearchgate.net The biological activity of indole derivatives can be finely tuned by the strategic placement of various substituents on the heterocyclic core. This structure-activity relationship (SAR) is crucial for designing novel therapeutic agents.

Impact of Substituents on Indole Core Bioactivity

The bioactivity of indole-2-carboxylate derivatives is significantly influenced by the nature and position of substituents on the indole ring. Research into various classes of indole-based compounds has revealed distinct patterns that govern their pharmacological effects.

Substitutions at the C3 position are critical. For allosteric modulators of the CB1 receptor, short alkyl groups at C3 are preferred, while longer chains can diminish activity. nih.gov In other indole derivatives, a substituent at the C3 position can help stabilize the indolyl radical, which is beneficial for antioxidant activity. nih.gov The introduction of various aniline (B41778) groups at the C3 position of indole-2-carboxylates has been explored for developing HIV-1 integrase inhibitors. rsc.org

The C5 position is another key site for modification. In the context of CB1 receptor modulators, the presence of a halogen, such as a chloro or fluoro group, at C5 enhances potency. nih.gov However, the specific halogen (F vs. Cl) is not always a determining factor, with activity varying depending on other substitutions on the molecule. nih.gov For other biological targets, various halogen groups (F, Cl, Br) and other moieties (Me, CHF2) at the C5 and C6 positions have been shown to enhance binding potencies. nih.gov

The N1 position , the nitrogen of the indole ring, also plays a pivotal role. For certain antioxidant applications, an unsubstituted N-H group is considered mandatory for the hydrogen atom transfer mechanism, a key process for quenching free radicals. nih.govresearchgate.net Substitution at the N1 position can prevent the formation of the necessary indolyl radical, leading to low cytoprotective activity. nih.gov Conversely, for IDO1/TDO dual inhibitors, methylation at the N1 position can lead to a complete loss of activity, suggesting the N-H group is vital for binding, possibly through hydrogen bonding. sci-hub.se In other cases, N-substituted indoles have demonstrated a range of biological effects, including antimicrobial and anti-inflammatory activities. nih.govresearchgate.net

Modifications at the C6 and C7 positions are also significant. For IDO1/TDO inhibitors, a 6-acetamido or 6-ethylamine substituent was found to increase inhibitory activity, potentially by forming hydrogen bonds with the target enzyme. sci-hub.se Similarly, a methoxy (B1213986) group at the C7 position has been shown to enhance the binding affinity of certain compounds to the hA2A adenosine (B11128) receptor. nih.gov

Position on Indole CoreSubstituent TypeObserved Impact on BioactivityTarget/Activity ClassCitation
C3Short alkyl groups (H, Me)Enhanced potencyCB1 Receptor Modulation nih.gov
C3Longer alkyl chains (>9 carbons)Retained activity (in some cases)CB1 Receptor Modulation nih.gov
C5Halogens (Cl, F)Enhanced potencyCB1 Receptor Modulation nih.gov
N1Unsubstituted (N-H)Crucial for activity (hydrogen donation)Antioxidant, IDO1/TDO Inhibition nih.govsci-hub.se
N1Methyl groupComplete loss of activityIDO1/TDO Inhibition sci-hub.se
C6Acetamido or EthylamineIncreased inhibitory activityIDO1/TDO Inhibition sci-hub.se
C7Methoxy groupEnhanced binding affinityhA2A Adenosine Receptor nih.gov

Role of the Cyano Group at C7 in Bioactivity Modulation

While direct and extensive biological studies on this compound are not widely published, the role of a cyano (–C≡N) group at the C7 position can be inferred from established chemical principles and research on analogously substituted indoles.

The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. When placed at the C7 position of the indole ring, it significantly modulates the electronic properties of the entire scaffold. This electron-withdrawing effect can be crucial for the molecule's interaction with biological targets. For instance, in a study of fructose-1,6-bisphosphatase (FBPase) inhibitors, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized. researchgate.net The nitro group (–NO₂) is also strongly electron-withdrawing, and its presence at the C7 position was found to be a key feature for potent inhibition. researchgate.net By analogy, a cyano group at C7 could confer similar electronic characteristics to the indole ring, potentially enabling favorable interactions within the binding sites of various enzymes or receptors.

Furthermore, the cyano group can participate in specific binding interactions. It is known to enhance binding affinity through hydrogen bonding and π–π interactions, and its inclusion in drug molecules can improve pharmacokinetic properties by increasing metabolic stability. mdpi.com The linear geometry of the cyano group also presents a unique steric profile compared to bulkier substituents.

Research on other positions has highlighted the importance of the cyano substituent in conferring bioactivity. The 2-cyanoindole and 3-cyanoindole (B1215734) units are considered valuable precursors and structural motifs in the synthesis of a wide range of biologically active molecules. nih.gov The cyanation of aromatic rings is a common strategy in medicinal chemistry to produce aryl nitriles, which are important intermediates. nih.gov

Substituent at C7Key PropertiesObserved or Hypothesized Role in BioactivityExample Compound ClassCitation
Nitro (–NO₂)Strongly electron-withdrawingEssential for potent inhibitory activity against FBPase.7-nitro-1H-indole-2-carboxylic acid derivatives researchgate.net
Methoxy (–OCH₃)Electron-donatingEnhances binding affinity to the hA2A adenosine receptor.Indole-piperazine derivatives nih.gov
Cyano (–C≡N)Strongly electron-withdrawing, linear geometry, potential H-bond acceptorHypothesized to modulate electronic profile similarly to a nitro group; may enhance binding affinity and metabolic stability.This compound mdpi.com

Materials Science and Advanced Applications of Indole 2 Carboxylates

Development of Indole-Based Chelating Agents

Chelating agents are chemical compounds that can form multiple bonds to a single metal ion, creating stable, water-soluble complexes that can be used to manage metal ion concentration in various environments. nih.govnih.gov The development of selective chelators is crucial for applications ranging from medicinal therapies for metal intoxication to industrial processes. The indole-2-carboxylate (B1230498) scaffold has emerged as a promising framework for designing novel chelating agents.

Research has demonstrated that indole-2-carboxylic acid can act as an inhibitor of HIV-1 integrase by chelating the two Mg²⁺ ions present in the enzyme's active site. rsc.orgrsc.orgmedchemexpress.com This interaction is critical for blocking the strand transfer activity of the integrase. medchemexpress.com The chelation is thought to occur through the carboxyl group at the C2 position and the indole (B1671886) N-H group. This foundational finding suggests that derivatives of indole-2-carboxylic acid are prime candidates for the development of agents that target metalloenzymes.

Further studies have expanded the scope of indole-based chelators to other metal ions. For instance, synthetic indole–phenolic compounds have been evaluated for their ability to sequester copper ions, while certain indole-imidazole derivatives have shown effective chelation of ferrous (Fe²⁺) ions. researchgate.netmdpi.com This versatility highlights the tunability of the indole core for specific metal targets.

Ethyl 7-cyano-1H-indole-2-carboxylate is a precursor to such chelating agents. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, unmasking the key functional group for metal binding. The presence of the electron-withdrawing cyano group at the 7-position is expected to influence the electronic properties of the indole ring, potentially modulating the acidity of the N-H proton and altering the binding affinity and selectivity of the resulting chelator for different metal ions. This makes it a molecule of interest for creating a new generation of finely tuned metal-chelating agents.

Table 1: Examples of Metal Chelation by Indole Derivatives

Indole Derivative TypeTarget Metal Ion(s)Application ContextCitations
Indole-2-carboxylic AcidMg²⁺HIV-1 Integrase Inhibition rsc.orgrsc.orgmedchemexpress.com
Indole-Phenolic CompoundsCu²⁺Multifunctional Neuroprotection researchgate.net
Indole-Imidazole DerivativesFe²⁺Antioxidant/Antimicrobial Agents mdpi.com

Integration into Functional Materials

The search for sustainable, high-performance polymers has driven research into new bio-based aromatic monomers. rsc.org Indole, which can be synthesized from bio-sourced chemicals, presents a promising, large aromatic unit for creating advanced polymers. rsc.org

A significant development in this area is the synthesis of biopolyesters using an indole-based dicarboxylate monomer. rsc.org Polycondensation of this monomer with various potentially bio-based diols resulted in a series of amorphous polyesters with superior thermal qualities, including high glass transition temperatures (Tg) up to 99 °C. rsc.org These materials can form clear, transparent films and possess thermal properties that could rival commercial heat-tolerant polyesters, demonstrating the viability of indole as a building block for high-quality, sustainable plastics. rsc.org

While not a difunctional monomer itself, this compound serves as a valuable starting material for monomers intended for such advanced materials. Through established chemical transformations, it can be converted into a difunctional monomer. For example:

Hydrolysis of the ethyl ester to a carboxylic acid and reduction of the cyano group to an aminomethyl group would yield an amino acid-like monomer suitable for synthesizing polyamides.

Alternatively, hydrolysis of both the ester and the nitrile group would produce an indole dicarboxylic acid, a direct analogue of the monomers used to create high-Tg polyesters. rsc.org

The indole scaffold is also explored in the field of organic electronics, particularly in the synthesis of conjugated polymers for nonlinear optical materials. rsc.org The unique electronic properties of the indole ring make it an attractive component for functional materials designed for electronic and photonic applications. rsc.org

Table 2: Thermal Properties of Polyesters from an Indole-Based Dicarboxylate and Various Diols

Diol ComponentGlass Transition Temperature (Tg)Citation
1,3-Propanediol99 °C rsc.org
1,4-Butanediol85 °C rsc.org
1,6-Hexanediol64 °C rsc.org
1,8-Octanediol51 °C rsc.org
1,10-Decanediol40 °C rsc.org

Applications in Probe Development for Biological Systems

Fluorescent probes are indispensable tools in biology and medicine, allowing for the visualization and study of complex processes within living systems. nih.gov Indole derivatives, particularly those functionalized with a cyano group, have been identified as exceptional fluorophores for the development of next-generation biological probes. nih.govnih.govresearchgate.net

The photophysical properties of cyanoindoles are highly sensitive to the position of the cyano substituent on the indole ring. nih.govproquest.com Theoretical and experimental studies have shown that this positional change dramatically impacts the molecule's absorption and fluorescence spectra. nih.gov For example, 7-cyanoindole (the core of the title compound) is noted to have fluorescence properties that are highly dependent on the local solvent environment, making it a sensitive reporter for changes in protein hydration or folding. squarespace.com In contrast, 4-cyanoindole (B94445) is recognized for its particularly high fluorescence intensity in aqueous solutions. nih.govproquest.com

This compound is an ideal platform for constructing biological probes.

Fluorophore Core: The 7-cyanoindole moiety serves as the intrinsic fluorescent reporter. Its sensitivity to the local environment can be harnessed to detect binding events or conformational changes in biomolecules. squarespace.com

Conjugation Handle: The ethyl ester at the 2-position provides a versatile chemical handle. It can be hydrolyzed to the carboxylic acid, which can then be coupled to amines on proteins, peptides, or other biomolecules using standard amide bond-forming reactions. nih.gov This allows for the precise, site-specific labeling of biological targets.

Furthermore, the cyano group itself offers a distinct advantage as a dual-purpose reporter. The C≡N bond stretch gives a sharp, clean signal in the infrared (IR) spectrum, in a region that is relatively free from interference from biological molecules. mdpi.com This allows 4-cyanoindole-2′-deoxyribonucleoside, for example, to be used as a site-specific dual fluorescence and IR probe of DNA structure and dynamics. mdpi.com This dual-mode capability is a significant asset in probe design, and a similar principle could be applied using probes derived from this compound.

Table 3: Spectroscopic Properties of Cyanoindole Isomers in Water

CompoundAbsorption Max (λabs)Fluorescence Max (λem)Key FeatureCitations
Indole~270 nm~350 nmNatural Tryptophan Fluorophore squarespace.com
4-Cyanoindole~310 nm~410 nmHigh Fluorescence Intensity nih.govsquarespace.com
7-Cyanoindole~270 nm~380 nmEnvironmentally Sensitive Fluorescence squarespace.com

Future Directions and Research Perspectives

Exploration of Novel Synthetic Methodologies for Functionalized 7-Cyanoindoles

The development of efficient and versatile synthetic routes is paramount for exploring the chemical space around the 7-cyanoindole core. While classical methods like the Fischer and Madelung indole (B1671886) syntheses exist, future research will likely focus on more modern, high-yield, and step-economical strategies. orgsyn.orgresearchgate.net The 2-cyanoindole motif is a valuable building block for creating more complex fused polycyclic systems. nih.gov

Future synthetic efforts could concentrate on the following areas:

Transition-Metal-Catalyzed Cross-Coupling Reactions: The reactivity of halogenated indole precursors can be exploited using palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings. nih.gov This allows for the introduction of a wide variety of substituents at different positions of the indole ring, which is crucial for developing Structure-Activity Relationships (SAR). A potential strategy involves the synthesis of a 7-iodo-indole-2-carboxylate precursor, which can then be subjected to cyanation and other cross-coupling reactions. nih.gov

C-H Activation/Functionalization: Direct C-H activation represents a highly efficient strategy for functionalizing the indole core without the need for pre-functionalized starting materials like halogenated indoles. Future research could explore regioselective C-H cyanation at the C7-position, potentially offering a more direct route to the target compound and its analogs.

One-Pot and Microwave-Assisted Syntheses: To streamline the synthesis of functionalized 7-cyanoindoles, the development of one-pot procedures is highly desirable. nih.gov These methods, often enhanced by microwave irradiation, can significantly reduce reaction times, improve yields, and simplify purification processes. researchgate.net For instance, a one-pot, two-step procedure for synthesizing 1,2-disubstituted-3-cyanoindoles has been reported, which could be adapted for 7-cyanoindoles. nih.gov

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability for the synthesis of 7-cyanoindole intermediates.

Table 1: Comparison of Modern Synthetic Strategies for Indole Functionalization
MethodologyDescriptionPotential Advantages for 7-Cyanoindole SynthesisReference
Palladium-Catalyzed Cross-CouplingReaction of a halogenated indole with a coupling partner (e.g., boronic acid, alkyne) in the presence of a palladium catalyst.High functional group tolerance; allows for diverse modifications. nih.gov
Microwave-Assisted SynthesisUse of microwave energy to accelerate reactions, such as the condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate.Rapid reaction times, high yields, and mild conditions. researchgate.net
Modified Madelung SynthesisA one-pot, two-step procedure from N-(o-tolyl)benzamides to produce cyanoindoles without transition metals.Operationally simple, good yields from readily available materials. nih.gov
Free-Radical CyclizationIntramolecular cyclization of an aryl radical generated at the C7-position of an indole carboxylate.Provides entry to complex fused ring systems like pyrroloquinolines. nih.gov

Advanced Mechanistic Studies of Biological Interactions

Derivatives of indole-2-carboxylates are known to interact with a wide range of biological targets. nih.gov For example, they have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), fructose-1,6-bisphosphatase, and HIV-1 integrase, as well as modulators of receptors such as the cannabinoid CB1 receptor. researchgate.netnih.govsci-hub.sesigmaaldrich.com The 7-cyano substituent can significantly influence the electronic properties of the indole ring and may participate in specific hydrogen bonding or other interactions within a protein's active site.

Future research should focus on elucidating the precise mechanism of action of ethyl 7-cyano-1H-indole-2-carboxylate and its analogs. Key research avenues include:

Target Identification and Validation: High-throughput screening of the compound against diverse panels of kinases, G-protein coupled receptors (GPCRs), and other enzymes could identify novel biological targets.

Biophysical Interaction Analysis: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography can provide quantitative data on binding affinity (Kd), thermodynamics, and the specific molecular interactions between the compound and its target protein.

Cellular Pathway Analysis: Once a target is identified, further studies using cell-based assays are needed to understand how the compound modulates cellular signaling pathways. This could involve investigating effects on second messenger levels, protein phosphorylation, or gene expression. For instance, some indole-2-carboxamides have been shown to act as allosteric modulators, influencing agonist-induced G-protein coupling. nih.gov

Table 2: Biological Targets of Related Indole-2-Carboxylate (B1230498) Derivatives
Compound ClassBiological TargetPotential Therapeutic AreaReference
6-Acetamido-indole-2-carboxylic acidsIDO1/TDO (Indoleamine 2,3-dioxygenase/Tryptophan 2,3-dioxygenase)Oncology sci-hub.se
7-Nitro-1H-indole-2-carboxylic acidsFructose-1,6-bisphosphatase (FBPase)Diabetes researchgate.net
6-Bromo-indole-2-carboxylic acidsHIV-1 IntegraseAntiviral nih.gov
5-Chloro-indole-2-carboxamidesCannabinoid CB1 Receptor (Allosteric Modulator)Neurological Disorders nih.gov
2-Aminomethyl-5-cyanoindolesDopamine D4 Receptor (Partial Agonist)Neuropsychiatric Disorders acs.org

Computational Design of Novel Analogs with Enhanced Specificity

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of lead compounds. nih.gov By leveraging computational models, researchers can rationally design new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Future computational efforts should include:

Pharmacophore Modeling and Virtual Screening: If a biological target is known, a pharmacophore model can be built based on the key interaction features. This model can then be used to screen large virtual libraries to identify novel scaffolds that retain the desired biological activity. researchgate.net

Structure-Based Design and Molecular Docking: With a crystal structure of the target protein, molecular docking can be used to predict the binding mode and affinity of designed analogs. nih.gov This allows for the in-silico evaluation of modifications to the this compound scaffold, such as altering the ester group, substituting the indole nitrogen, or adding functional groups to the benzene (B151609) ring.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode and the role of conformational changes in molecular recognition. nih.gov

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for prioritizing which designed analogs should be synthesized and tested, thereby reducing late-stage attrition. nih.gov

Exploiting Indole-2-Carboxylates in Chemical Biology Tool Development

Beyond direct therapeutic applications, the indole-2-carboxylate scaffold is a valuable platform for developing chemical biology tools to probe biological systems. These tools can help in identifying target proteins, visualizing biological processes, and understanding mechanisms of action.

Future research in this area could focus on:

Photoaffinity Probes: The indole-2-carboxylate structure can be modified to incorporate photoactivatable functionalities, such as benzophenones or phenyl azides. nih.gov Upon UV irradiation, these probes form a covalent bond with their target protein, enabling its identification and the mapping of the binding site through proteomic techniques. The synthesis of indole-2-carboxamides bearing such functionalities has been successfully used to create tools for studying the cannabinoid CB1 receptor. nih.gov

Fluorescently Labeled Ligands: Attaching a fluorescent dye to the this compound scaffold would allow for the visualization of its subcellular localization and its interaction with target proteins in living cells using techniques like fluorescence microscopy and Förster Resonance Energy Transfer (FRET).

Biotinylated or "Clickable" Analogs: The synthesis of analogs containing a biotin (B1667282) tag or a "clickable" group (like an alkyne or azide) would facilitate the affinity-based purification of binding partners from cell lysates, a common strategy for target deconvolution.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and powerful chemical tools to investigate complex biological systems.

Q & A

What synthetic strategies enable regioselective introduction of a cyano group at the 7-position of ethyl indole-2-carboxylate?

Basic Research Question
The synthesis of ethyl 7-cyano-1H-indole-2-carboxylate requires regioselective functionalization of the indole core. A common approach involves Fischer indole synthesis or electrophilic substitution (e.g., nitration followed by reduction and cyanation). For example, in related systems, ethyl pyruvate phenylhydrazones cyclize under acidic conditions to form indole esters, with substituent positions influenced by reaction kinetics and directing groups . Alternatively, direct cyanation using CuCN or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanoboronic esters) may be employed.
Advanced Consideration : Competing regioselectivity (e.g., 5- vs. 7-position) can arise due to electronic and steric factors. Computational modeling (DFT) or mechanistic studies (e.g., isotopic labeling) can optimize conditions.

How can spectroscopic techniques resolve structural ambiguities in this compound?

Basic Research Question
1H/13C NMR is critical for confirming regiochemistry. The cyano group at C7 deshields adjacent protons (C6-H and C8-H), causing distinct splitting patterns. For example, in ethyl 6-chloroindole-2-carboxylate, C5-H and C7-H exhibit coupling constants >2.5 Hz due to para-substitution effects . IR spectroscopy confirms the CN stretch (~2200–2250 cm⁻¹), while HRMS validates molecular weight.
Advanced Consideration : X-ray crystallography (using SHELX ) can unambiguously assign the structure. For unstable crystals, synchrotron radiation or cryo-cooling may enhance data quality.

What stability challenges arise during storage and handling of this compound?

Basic Research Question
No stability data exists for this compound, but analogous indole esters degrade under light, moisture, or elevated temperatures . Recommended storage: -20°C in amber vials under inert gas . Monitor purity via HPLC or TLC (e.g., 25–33% ethyl acetate/hexane ).
Advanced Consideration : Accelerated stability studies (ICH Q1A guidelines) under varying pH, temperature, and oxidative stress can predict degradation pathways (e.g., hydrolysis of the ester or cyano group).

How does the 7-cyano group influence reactivity in downstream derivatizations?

Basic Research Question
The electron-withdrawing cyano group activates the indole ring for nucleophilic aromatic substitution (e.g., displacement with amines) or cross-coupling (e.g., Heck, Buchwald-Hartwig). For example, ethyl 5-chloroindole-2-carboxylate undergoes Friedel-Crafts acylation at C3 using AlCl3 and acyl chlorides .
Advanced Consideration : The cyano group’s strong -I effect may hinder electrophilic attacks at C3. Substituent effects can be quantified via Hammett plots or computational electrostatic potential maps.

How to address contradictions in synthetic yields or by-product formation?

Basic Research Question
By-products often arise from competing reaction pathways (e.g., abnormal cyclization in Fischer indole synthesis ). Optimize via:

  • Temperature control (e.g., slow addition to suppress side reactions).
  • Catalyst screening (e.g., Lewis acids like ZnCl2 vs. AlCl3 ).
  • Purification : Combiflash chromatography (0–40% ethyl acetate/hexane ) or recrystallization.
    Advanced Consideration : Mechanistic studies (e.g., trapping intermediates) or kinetic profiling can identify bottlenecks.

What role does this compound play in medicinal chemistry?

Advanced Research Question
Indole-2-carboxylates are precursors for allosteric modulators and kinase inhibitors . The 7-cyano group enhances binding to hydrophobic pockets (e.g., in ATP-binding sites). For example, ethyl 7-bromoindole-2-carboxylate derivatives exhibit antitumor activity via tubulin inhibition .
Methodological Insight : Structure-activity relationship (SAR) studies require iterative synthesis (e.g., introducing substituents at C3/C5) and biological assays (e.g., IC50 determination against cancer cell lines).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.